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Compound of Interest

Compound Name: 2-Bromo-3-methylquinoline

Cat. No.: B189378 Get Quote

This technical guide provides an in-depth overview of the expected spectroscopic data for the

characterization of 2-Bromo-3-methylquinoline (CAS No: 35740-86-4). The structural

elucidation of this heterocyclic compound is crucial for its application in medicinal chemistry

and drug development, where precise identification and purity verification are essential. This

document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such

spectra.

Molecular Structure and Properties
2-Bromo-3-methylquinoline possesses a molecular formula of C₁₀H₈BrN and a molecular

weight of approximately 222.08 g/mol . The structure consists of a quinoline core with a

bromine atom at the 2-position and a methyl group at the 3-position.

Spectroscopic Data
The following tables summarize the expected quantitative data from key analytical techniques

for 2-Bromo-3-methylquinoline. These predictions are based on the analysis of structurally

similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Spectroscopy
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Proton NMR spectroscopy provides information about the chemical environment and

connectivity of hydrogen atoms in a molecule. For 2-Bromo-3-methylquinoline, the spectrum

is expected to show signals corresponding to the methyl protons and the aromatic protons on

the quinoline ring.

Table 1: Predicted ¹H NMR Data for 2-Bromo-3-methylquinoline (in CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~ 2.5 - 2.7 Singlet 3H -CH₃

~ 7.5 - 8.2 Multiplet 4H Ar-H

~ 8.3 - 8.5 Singlet 1H H-4

¹³C NMR (Carbon-13 NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in

a molecule. The proton-decoupled ¹³C NMR spectrum of 2-Bromo-3-methylquinoline is

expected to show ten distinct signals.

Table 2: Predicted ¹³C NMR Data for 2-Bromo-3-methylquinoline (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment

~ 20 - 25 -CH₃

~ 125 - 150 Aromatic and Heterocyclic Carbons

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation. The IR spectrum of 2-Bromo-3-methylquinoline is expected

to show characteristic bands for aromatic C-H and C=C stretching, as well as C-Br stretching.

Table 3: Predicted IR Absorption Bands for 2-Bromo-3-methylquinoline
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Wavenumber (cm⁻¹) Vibration Type

3050 - 3100 Aromatic C-H Stretch

2850 - 3000 Aliphatic C-H Stretch (-CH₃)

1580 - 1620 Aromatic C=C Stretch

1450 - 1500 Aromatic C=C Stretch

500 - 600 C-Br Stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. Due to the presence of a bromine atom, the mass spectrum of 2-Bromo-3-
methylquinoline will exhibit a characteristic isotopic pattern for the molecular ion, with two

peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M+2⁺), corresponding to the

⁷⁹Br and ⁸¹Br isotopes.

Table 4: Predicted Mass Spectrometry Data for 2-Bromo-3-methylquinoline

m/z Interpretation

221, 223 Molecular ion peak [M]⁺

142 [M - Br]⁺

115 [M - Br - HCN]⁺

Experimental Protocols
The following are general methodologies for acquiring the spectroscopic data described above.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-3-methylquinoline in 0.5-

0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small

amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
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¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the co-

addition of 16-32 scans to improve the signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the spectrum on the same spectrometer using a proton-

decoupled pulse sequence. Typical parameters include a 30° pulse width, a relaxation delay

of 2-5 seconds, and the co-addition of 1024-2048 scans.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phasing, and baseline correction.

IR Spectroscopy
Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated

Total Reflectance (ATR) accessory. A small amount of the solid is placed directly on the ATR

crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample

with dry potassium bromide and pressing it into a thin disk.

Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FT-IR) spectrometer,

typically over a range of 4000-400 cm⁻¹.

Data Processing: The resulting interferogram is converted to a spectrum of absorbance or

transmittance versus wavenumber (cm⁻¹) via a Fourier transform.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent

(e.g., methanol or acetonitrile) into the mass spectrometer. This can be done via direct

infusion or through a chromatographic inlet such as Gas Chromatography (GC-MS) or Liquid

Chromatography (LC-MS).

Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) at 70 eV is common

for GC-MS and provides fragmentation data. Electrospray Ionization (ESI) is typically used

for LC-MS and is a softer ionization method that often preserves the molecular ion.

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, for

instance, from m/z 50 to 300, to detect the molecular ion and key fragment ions.
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Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural elucidation of 2-Bromo-
3-methylquinoline using the described spectroscopic techniques.
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Caption: Workflow for the spectroscopic characterization of 2-Bromo-3-methylquinoline.

To cite this document: BenchChem. [Spectroscopic Characterization of 2-Bromo-3-
methylquinoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189378#spectroscopic-data-for-2-bromo-3-
methylquinoline-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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